![molecular formula C9H14BrNO B13195386 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is an organic compound with the molecular formula C₉H₁₄BrNO It is a brominated derivative of ethanone, featuring a unique octahydrocyclopenta[b]pyrrol ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of 1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) can oxidize the ethanone moiety to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Produces substituted derivatives depending on the nucleophile used.
Reduction: Yields the corresponding alcohol.
Oxidation: Results in the formation of carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is not fully understood. it is believed to interact with biological molecules through its bromine atom and ethanone moiety. The compound may form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 2-Bromo-1-(furan-2-yl)ethan-1-one
- 2-Bromo-1-(thiophen-2-yl)ethan-1-one
Uniqueness
2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one is unique due to its octahydrocyclopenta[b]pyrrol ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated ethanone derivatives, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H14BrNO |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-bromoethanone |
InChI |
InChI=1S/C9H14BrNO/c10-6-9(12)11-5-4-7-2-1-3-8(7)11/h7-8H,1-6H2 |
InChI-Schlüssel |
GIKCWEFBULTSDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCN(C2C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



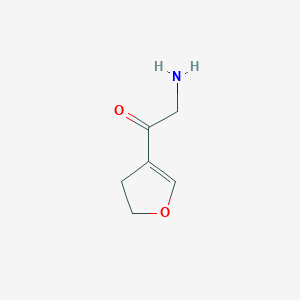
![N-[(3-Hydroxypyrrolidin-3-yl)methyl]-2-methylpropanamide](/img/structure/B13195317.png)

![Ethyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13195331.png)

![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13195348.png)
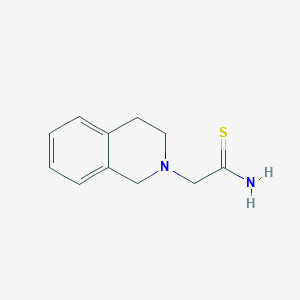
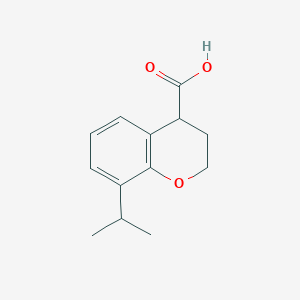
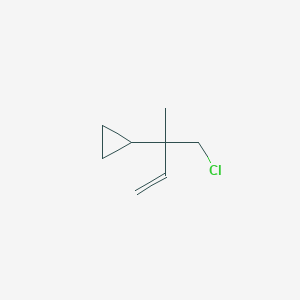

![4-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13195380.png)
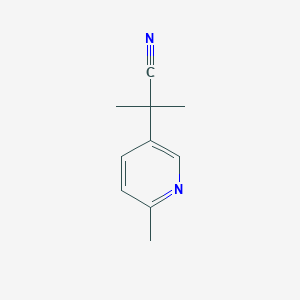
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
